2-Bromo-1-methyl-1H-benzo[d]imidazole
CAS No.: 49572-60-3
Cat. No.: VC2322885
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-1-methyl-1H-benzo[d]imidazole - 49572-60-3](/images/structure/VC2322885.png)
Specification
CAS No. | 49572-60-3 |
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Molecular Formula | C8H7BrN2 |
Molecular Weight | 211.06 g/mol |
IUPAC Name | 2-bromo-1-methylbenzimidazole |
Standard InChI | InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 |
Standard InChI Key | PROLKELCEPYEQT-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C1Br |
Canonical SMILES | CN1C2=CC=CC=C2N=C1Br |
Introduction
Chemical Properties and Structure
2-Bromo-1-methyl-1H-benzo[d]imidazole possesses distinct chemical properties that make it valuable for research and development purposes. Table 1 summarizes the key chemical properties and identifiers of this compound based on reliable sources.
Table 1: Chemical Properties and Identifiers of 2-Bromo-1-methyl-1H-benzo[d]imidazole
Property | Value |
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CAS Number | 49572-60-3 |
Molecular Formula | C8H7BrN2 |
Molecular Weight | 211.06 g/mol |
IUPAC Name | 2-bromo-1-methylbenzimidazole |
Standard InChI | InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 |
Standard InChIKey | PROLKELCEPYEQT-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C1Br |
Canonical SMILES | CN1C2=CC=CC=C2N=C1Br |
PubChem Compound ID | 797082 |
Physical Appearance | Off-white to yellow solid |
Purity (Commercial) | ≥97.0% (HPLC) |
The compound information listed above is derived from reputable chemical databases and suppliers .
Structural Characteristics
The structure of 2-Bromo-1-methyl-1H-benzo[d]imidazole consists of a benzimidazole core with specific substitutions that contribute to its chemical reactivity and potential applications. The compound features a fused benzene ring and imidazole ring forming the benzimidazole scaffold, with a bromine atom at the 2-position of the imidazole ring and a methyl group at the 1-position (N1) of the imidazole ring.
This structural arrangement affects the compound's electronic properties, influencing its reactivity in chemical transformations and its interactions with biological targets. The bromine substituent, being an electron-withdrawing group, affects the electronic distribution within the molecule, potentially enhancing its reactivity in nucleophilic substitution reactions and coupling reactions. The N-methyl group influences the compound's lipophilicity and membrane permeability, factors that are important in drug development.
The benzimidazole core itself is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific substitution pattern in 2-Bromo-1-methyl-1H-benzo[d]imidazole modulates these interactions, potentially leading to selective binding to specific biological targets.
Physical Properties
2-Bromo-1-methyl-1H-benzo[d]imidazole is characterized by several physical properties that are important for its handling and applications. It exists as a solid at room temperature with an off-white to yellow appearance . The compound is generally soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), facilitating its use in various chemical reactions and biological assays.
For optimal stability, the compound should be stored at a temperature of -20°C, as recommended by chemical suppliers . Under proper storage conditions, the compound maintains its integrity and can be used for extended periods in research applications. These physical properties influence the handling, storage, and applications of the compound in research and development settings.
Specification | Value |
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Purity (HPLC) | ≥97.0% |
Appearance | Off-white to yellow solid |
Available Pack Sizes | 5g (CM1854), 10g (CM1855), 25g (CM1856) |
Storage Conditions | -20°C |
Analytical Methods | 1H NMR, LCMS |
Quality Control | Spectrum consistent with structure |
These specifications ensure the reliability and quality of commercially available 2-Bromo-1-methyl-1H-benzo[d]imidazole for research purposes .
Applications and Uses
2-Bromo-1-methyl-1H-benzo[d]imidazole has diverse applications in chemical research, pharmaceutical development, and materials science, making it a valuable compound for various fields.
Chemical Building Block
As a versatile building block in organic synthesis, 2-Bromo-1-methyl-1H-benzo[d]imidazole is used in the preparation of more complex molecular structures. The bromine at the 2-position provides a reactive site for various transformations, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Several types of chemical transformations can be performed using 2-Bromo-1-methyl-1H-benzo[d]imidazole as a starting material:
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Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings allow for the introduction of various substituents at the 2-position, creating libraries of benzimidazole derivatives with diverse properties.
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Nucleophilic substitution reactions: The bromine can be replaced by various nucleophiles (amines, thiols, alcohols) under appropriate conditions, leading to 2-substituted benzimidazole derivatives with modified biological activities.
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Metal-halogen exchange reactions: The bromine can undergo metal-halogen exchange with organolithium reagents, generating reactive intermediates for further functionalization.
These transformations enable the development of structure-activity relationship (SAR) studies, facilitating the discovery of compounds with optimized properties for specific applications.
Table 3: Potential Transformations of 2-Bromo-1-methyl-1H-benzo[d]imidazole
Transformation | Reagents | Potential Products |
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Suzuki Coupling | Boronic acids, Pd catalyst | 2-Aryl-1-methylbenzimidazoles |
Stille Coupling | Organostannanes, Pd catalyst | 2-Substituted-1-methylbenzimidazoles |
Nucleophilic Substitution | Amines, bases | 2-Amino-1-methylbenzimidazoles |
Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | 2-Alkynyl-1-methylbenzimidazoles |
Metal-Halogen Exchange | Organolithium reagents | Various 2-substituted derivatives |
Pharmaceutical Research
Benzimidazole derivatives are known for their diverse biological activities, and 2-Bromo-1-methyl-1H-benzo[d]imidazole serves as an important intermediate in the development of potential therapeutic agents. The benzimidazole scaffold is present in numerous pharmaceutically active compounds, including anthelmintics, proton pump inhibitors, anti-inflammatory agents, and antiviral drugs.
The specific substitution pattern in 2-Bromo-1-methyl-1H-benzo[d]imidazole, with the bromine at the 2-position and the methyl group at the 1-position, provides a foundation for the development of compounds with specific biological activities. By modifying the bromine through various chemical transformations, researchers can develop libraries of compounds for screening against different biological targets.
Potential pharmaceutical applications of derivatives based on 2-Bromo-1-methyl-1H-benzo[d]imidazole include:
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Antimicrobial agents: Benzimidazole derivatives have shown activity against various bacterial and fungal pathogens.
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Anticancer compounds: Many benzimidazole-containing compounds exhibit cytotoxic activity against various cancer cell lines.
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Anti-inflammatory agents: Certain benzimidazole derivatives possess anti-inflammatory properties, making them candidates for the treatment of inflammatory disorders.
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Antiviral compounds: Some benzimidazole derivatives have demonstrated activity against various viral infections.
Material Science Applications
Beyond pharmaceutical applications, benzimidazole derivatives including 2-Bromo-1-methyl-1H-benzo[d]imidazole have applications in material science. The compound's structural features make it suitable for various applications in this field:
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Coordination chemistry: Benzimidazoles can act as ligands for metal complexes with potential applications in catalysis, sensing, and materials with specific electronic or magnetic properties.
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Advanced materials: Benzimidazole-containing compounds have been incorporated into polymers, liquid crystals, and other materials with specific optical, electronic, or mechanical properties.
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Supramolecular chemistry: The benzimidazole scaffold can participate in various non-covalent interactions, making it useful for the construction of supramolecular assemblies with specific functions.
These diverse applications highlight the versatility of 2-Bromo-1-methyl-1H-benzo[d]imidazole as a building block in various research fields.
Biological Activity and Research Perspectives
While specific biological activity data for 2-Bromo-1-methyl-1H-benzo[d]imidazole is limited in the provided search results, the general properties of benzimidazole derivatives provide insights into the potential biological activities of this compound.
General Biological Activities of Benzimidazoles
Benzimidazole derivatives are known for their diverse biological activities, which may inform potential applications of 2-Bromo-1-methyl-1H-benzo[d]imidazole and its derivatives. The benzimidazole scaffold interacts with various biological targets through different mechanisms, including:
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Enzyme inhibition: Benzimidazoles can inhibit various enzymes, including those involved in cell division, metabolism, and signal transduction.
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Receptor binding: The benzimidazole scaffold can interact with various receptors, modulating their activity and downstream signaling.
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DNA/RNA binding: Some benzimidazole derivatives can bind to DNA or RNA, affecting replication, transcription, or translation processes.
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Metal chelation: Benzimidazoles can chelate metals, influencing metalloenzyme activity or redox processes in biological systems.
Structure-Activity Considerations
The specific structural features of 2-Bromo-1-methyl-1H-benzo[d]imidazole are likely to influence its biological activities and those of its derivatives:
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2-Position substitution: The bromine atom at the 2-position can be replaced by various groups through chemical transformations, allowing for the modulation of biological activities. Different substituents at this position can influence interactions with specific biological targets.
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N-Methylation: The methyl group at the N1 position affects the compound's lipophilicity, membrane permeability, and hydrogen-bonding properties, factors that are important in drug development and biological activity.
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Benzimidazole core: The benzimidazole scaffold itself provides a rigid framework for presenting functional groups in specific spatial orientations, facilitating interactions with biological targets.
Research Perspectives
Based on the properties of 2-Bromo-1-methyl-1H-benzo[d]imidazole and the general knowledge of benzimidazole derivatives, several research perspectives can be identified:
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Development of selective enzyme inhibitors: By modifying the 2-position through various chemical transformations, researchers could develop compounds with specific enzyme inhibitory activities.
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Exploration of anticancer properties: Derivatives of 2-Bromo-1-methyl-1H-benzo[d]imidazole could be screened for cytotoxic activity against various cancer cell lines, potentially leading to the development of novel anticancer agents.
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Investigation of antimicrobial activities: Given the known antimicrobial properties of many benzimidazole derivatives, 2-Bromo-1-methyl-1H-benzo[d]imidazole derivatives could be evaluated for activity against various pathogens.
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Structure-based drug design: Computational methods could be used to design derivatives of 2-Bromo-1-methyl-1H-benzo[d]imidazole with optimized properties for specific therapeutic targets.
Table 4: Potential Research Directions for 2-Bromo-1-methyl-1H-benzo[d]imidazole
Research Direction | Approach | Potential Outcome |
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Enzyme Inhibitor Development | SAR studies, computational modeling | Selective inhibitors for specific enzymes |
Anticancer Drug Discovery | Cytotoxicity screening, mechanism studies | Novel anticancer agents |
Antimicrobial Research | Activity testing against various pathogens | New antimicrobial compounds |
Structure-Based Drug Design | Computational modeling, rational design | Optimized derivatives for specific targets |
Material Science Applications | Synthesis of functionalized derivatives | Novel materials with specific properties |
These research perspectives highlight the potential of 2-Bromo-1-methyl-1H-benzo[d]imidazole as a starting point for various scientific investigations.
Aspect | Recommendation |
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Storage Temperature | -20°C |
Container Type | Airtight, moisture-resistant |
Light Protection | Store in amber containers or protected from light |
Humidity Control | Store with desiccant if necessary |
Safety Equipment | Gloves, lab coat, eye protection |
Ventilation | Well-ventilated area or fume hood |
Disposal | According to local regulations for chemical waste |
These recommendations ensure the safe handling and optimal stability of 2-Bromo-1-methyl-1H-benzo[d]imidazole in research settings .
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